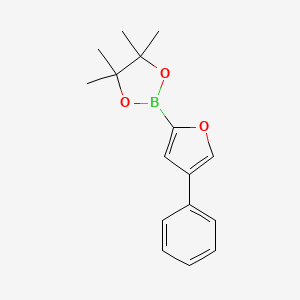

4,4,5,5-Tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane

描述

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:

- δ 1.05 (s, 12H): Methyl groups on the dioxaborolane ring

- δ 5.64 (d, J = 11.0 Hz, 1H): Furan β-proton

- δ 7.25–8.04 (m, 9H): Aromatic protons from phenyl and furan moieties

¹³C NMR (100 MHz, CDCl₃) key assignments:

Table 2: Representative ¹H NMR chemical shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Dioxaborolane CH₃ | 1.05 | Singlet |

| Furan H-3 | 5.64 | Doublet |

| Phenyl ortho-H | 7.45 | Doublet |

Infrared (IR) and Raman Spectral Signatures

IR spectroscopy (KBr pellet) shows critical absorption bands:

- 1365 cm⁻¹: B-O symmetric stretch

- 1602 cm⁻¹: Furan C=C stretching

- 2970 cm⁻¹: C-H stretching of methyl groups

Raman spectroscopy highlights:

- 480 cm⁻¹: Boronate ring deformation

- 1280 cm⁻¹: Aryl-B in-plane bending

- 3050 cm⁻¹: Aromatic C-H stretches

The absence of broad O-H stretches above 3200 cm⁻¹ confirms complete esterification of the boronic acid precursor.

Comparative Analysis with Related Boronic Esters

Table 3: Structural comparison with analogous compounds

Key differences arise from electronic effects:

- Electron-withdrawing substituents (e.g., methoxycarbonyl) increase B-O bond lengths by 0.02–0.03 Å

- Bulky groups like tetramethyl dioxaborolane reduce planarity, decreasing conjugation efficiency compared to unsubstituted analogs

- The phenylfuran substituent enhances thermal stability (decomposition >250°C) versus aliphatic boronic esters

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-10-13(11-18-14)12-8-6-5-7-9-12/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNCPGZDZUEPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801179654 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-phenyl-2-furanyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801179654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242517-60-7 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-phenyl-2-furanyl)-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242517-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-phenyl-2-furanyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801179654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Lithiation and Borylation Route

A common method involves the lithiation of the phenylfuran derivative followed by reaction with a boron electrophile:

Step 1: Lithiation

- The phenylfuran compound is treated with a strong base such as n-butyllithium (n-BuLi) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the organolithium intermediate.

- This step is critical to ensure regioselective lithiation at the 2-position of the furan ring adjacent to the phenyl substituent.

Step 2: Borylation

- The organolithium intermediate is then reacted with a boron reagent such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- The mixture is gradually warmed to room temperature and stirred overnight to allow formation of the boronate ester.

- The reaction is quenched with methanol and washed with water to remove inorganic salts.

- Drying over anhydrous agents and solvent removal yields the crude product, which is purified by recrystallization or chromatography.

Palladium-Catalyzed Cross-Coupling Approach

An alternative method involves Suzuki-Miyaura cross-coupling of a halogenated phenylfuran with bis(pinacolato)diboron under palladium catalysis:

Step 1: Reaction Setup

- A halogenated phenylfuran (e.g., bromophenylfuran) is combined with bis(pinacolato)diboron, a base such as sodium carbonate or calcium carbonate, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).

- The reaction is performed in a biphasic solvent system (toluene, ethanol, water) under inert atmosphere.

Step 2: Reaction Conditions

- The mixture is heated at reflux temperatures (80–130 °C) for several hours (3–5 h).

- Phase transfer catalysts like Aliquat 336 may be added to enhance reaction efficiency.

Step 3: Workup and Purification

- After completion, the reaction mixture is cooled, and solids are precipitated by addition of methanol.

- The product is extracted into organic solvents such as chloroform, filtered, and concentrated under reduced pressure.

- Recrystallization from solvents such as tetrahydrofuran or toluene/ethanol mixtures yields the pure boronate ester.

| Preparation Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Lithiation and Borylation | Phenylfuran, n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF, -78 °C to RT, overnight | ~78 | Requires strict anhydrous conditions; regioselective lithiation |

| Palladium-Catalyzed Cross-Coupling | Halogenated phenylfuran, bis(pinacolato)diboron, Pd(PPh3)4, Na2CO3 or CaCO3, Aliquat 336 | Toluene/EtOH/H2O, 80–130 °C, 3–5 h | 32–74 | Versatile; phase transfer catalyst improves yield; requires inert atmosphere |

- The lithiation-borylation method provides good regioselectivity and moderate to high yields but requires careful temperature control and moisture exclusion to prevent side reactions.

- The palladium-catalyzed cross-coupling method is widely favored for its operational simplicity and scalability. The choice of base and solvent system critically affects the yield and purity.

- Use of phase transfer catalysts such as Aliquat 336 has been shown to enhance reaction rates and yields by improving the solubility of inorganic bases in organic solvents.

- Recrystallization solvents and purification techniques significantly impact the final product quality, with tetrahydrofuran and toluene/ethanol mixtures commonly used for recrystallization to achieve high purity.

- Reaction times and temperatures are optimized to balance conversion and minimize decomposition or side reactions, with typical reflux durations ranging from 3 to 5 hours.

The preparation of 4,4,5,5-Tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane primarily employs two robust synthetic routes: lithiation followed by borylation, and palladium-catalyzed Suzuki-Miyaura cross-coupling. Both methods require careful control of reaction conditions, including temperature, atmosphere, and reagent stoichiometry, to achieve high yields and purity. The palladium-catalyzed method offers greater versatility and scalability, making it the preferred approach in many research and industrial settings.

化学反应分析

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

科学研究应用

Organic Synthesis

One of the primary applications of 4,4,5,5-Tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane lies in its role as a reagent in organic synthesis. Its dioxaborolane structure allows it to participate effectively in cross-coupling reactions, which are essential for forming carbon-carbon bonds. These reactions are crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Key Features:

- Reactivity: The compound can interact with various electrophiles and nucleophiles under mild conditions, making it suitable for diverse synthetic pathways.

- Steric Properties: The presence of methyl groups at the 4 and 5 positions enhances steric hindrance, which can influence reactivity and selectivity during reactions.

Materials Science

In materials science, this compound has potential applications due to its electronic properties derived from the furan and phenyl moieties. These properties make it a candidate for use in organic electronics and optoelectronic devices.

Potential Applications:

- Organic Light Emitting Diodes (OLEDs): The compound's ability to form stable films and its photophysical properties may allow its use in OLED technology.

- Conductive Polymers: Its incorporation into polymer matrices could enhance conductivity and stability in electronic applications.

作用机制

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and tyrosine, in enzymes and proteins. This interaction can modulate the activity of these biological molecules, leading to changes in cellular processes.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key differences between the target compound and structurally related boronate esters, focusing on substituent effects, synthesis, and applications.

Table 1: Comparative Analysis of 1,3,2-Dioxaborolane Derivatives

Key Observations:

Substituent Effects on Reactivity and Stability: Aromatic vs. Aliphatic Groups: Aromatic substituents (e.g., phenylfuran, phenylethynyl) enhance conjugation, making these compounds suitable for optoelectronic applications . Aliphatic chains (e.g., phenethyl, 2-phenylpropyl) improve solubility in non-polar solvents but reduce thermal stability . Electron-Withdrawing Groups: Nitro-substituted derivatives (e.g., 2-methyl-5-nitrophenyl) exhibit higher reactivity in electrophilic substitutions but are prone to hydrolysis compared to electron-donating groups .

Synthetic Efficiency :

- Catalytic Systems : UiO-Co catalysts achieve high yields (93%) for phenethyl derivatives, whereas Pd-based methods are preferred for aryl- and alkyne-substituted boronate esters .

- Regioselectivity : Ligand choice (e.g., bulky phosphines) and borane type (B₂pin₂ vs. HBpin) critically influence regioselectivity in C–H borylation reactions .

Applications :

- Cross-Coupling Reagents : Phenylethynyl and phenylfuran derivatives serve as key intermediates in Suzuki-Miyaura reactions for biaryl synthesis .

- Materials Science : Bulky substituents like triphenylvinylphenyl enable aggregation-induced emission (AIE), making them ideal for OLEDs .

Physical and Spectroscopic Differences:

- NMR Profiles : Aromatic protons in phenylfuran/phenylethynyl derivatives resonate at δ 7.2–7.4 ppm, while aliphatic chains (e.g., phenethyl) show peaks at δ 2.7–2.8 ppm .

- Solubility : Aliphatic-substituted boronate esters dissolve readily in dichloromethane and THF, whereas nitro- or bromo-substituted analogs require polar aprotic solvents .

生物活性

4,4,5,5-Tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane is a boron-containing organic compound notable for its unique dioxaborolane structure. This compound has garnered interest due to its potential applications in organic synthesis and materials science. However, specific research on its biological activity remains limited. This article aims to summarize existing knowledge regarding the biological activity of this compound and its implications in various fields.

The molecular formula of this compound is C16H19BO3, with a molecular weight of approximately 270.13 g/mol. The compound features a furan moiety substituted with a phenyl group, contributing to its distinctive chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H19BO3 |

| Molecular Weight | 270.13 g/mol |

| Structure | Dioxaborolane |

Synthesis

The synthesis of this compound typically involves several steps that may include the reaction of furan derivatives with boron-containing reagents under controlled conditions. The exact synthetic pathway for this compound has not been extensively documented in the literature.

Biological Activity

Despite the absence of extensive research specifically targeting the biological activity of this compound, several general observations can be made based on its structural characteristics and related compounds:

-

Reactivity and Interaction :

- The compound's ability to participate in cross-coupling reactions suggests potential reactivity with biological macromolecules. Boronates are known to interact with nucleophiles and electrophiles under mild conditions, which may influence their biological effects.

- Potential Applications :

-

Safety and Toxicity :

- While specific toxicity data for this compound is not available, boron-containing compounds generally exhibit low toxicity levels. Standard laboratory precautions should be adhered to when handling this compound due to its unknown nature.

Case Studies and Research Findings

Currently, there are no published case studies specifically examining the biological activity of this compound. However, research on structurally related compounds indicates potential areas for investigation:

- Boronic Acids and Drug Design : Research has demonstrated that boronic acids can serve as effective inhibitors for various enzymes (e.g., proteases) by forming reversible covalent bonds with target proteins . This mechanism could be explored with the dioxaborolane structure.

- Material Science Applications : The electronic properties conferred by the furan and phenyl groups may allow for applications in organic electronics or photonic devices.

常见问题

Q. What are the primary synthetic applications of 4,4,5,5-tetramethyl-2-(4-phenylfuran-2-yl)-1,3,2-dioxaborolane in organic chemistry?

Q. How is this compound characterized to confirm its structural integrity?

¹H and ¹¹B NMR spectroscopy are critical for characterization. For example, the ¹H NMR spectrum typically shows aromatic proton signals between δ 7.20–7.28 ppm (phenyl/furan protons) and sharp singlets for the tetramethyl groups at δ 1.12–1.22 ppm. The ¹¹B NMR signal appears at δ 33–34 ppm, consistent with trigonal-planar boron geometry .

Advanced Research Questions

Q. What experimental strategies optimize stereoselectivity in hydroboration reactions involving this compound?

Stereoselectivity in hydroboration can be controlled using chiral catalysts or modifying the steric environment of the boron center. For instance, hydroboration of alkynes with dicyclohexylborane in inert atmospheres yields cis-alkenyl boronic esters with >90% selectivity. Solvent choice (e.g., THF vs. benzene) also influences equilibria between borohydride intermediates .

Mechanistic Insight :

Q. How do contradictory data on reaction yields arise, and how can they be resolved?

Discrepancies in yields often stem from trace moisture or oxygen sensitivity . For example, Ir-catalyzed photoredox reactions may show reduced yields (~60%) if degassing is incomplete, versus >75% under strict anhydrous conditions. Systematic optimization of reaction parameters (e.g., base strength, catalyst loading) and rigorous exclusion of air/moisture are recommended .

Troubleshooting Table :

| Issue | Possible Cause | Solution |

|---|---|---|

| Low Yield | Residual oxygen | Use Schlenk line techniques |

| Side Products | Overly basic conditions | Replace K₂CO₃ with Cs₂CO₃ |

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

While specific toxicity data are limited, standard precautions for boronic esters apply:

Q. How does the electronic nature of substituents on the furan ring affect reactivity?

Electron-withdrawing groups (e.g., –NO₂) on the furan ring decrease the boron center's electrophilicity, slowing transmetallation in cross-coupling. Conversely, electron-donating groups (e.g., –OCH₃) enhance reactivity. Computational studies (DFT) can predict electronic effects on reaction kinetics .

Data Analysis and Reproducibility

Q. What analytical techniques validate the purity of this compound post-synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。